Product packaging for Raf265 derivative(Cat. No.:)

Raf265 derivative

Cat. No.: B1191561
M. Wt: 504.39
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Raf265 derivative is a small molecule investigated for its potential in cancer research, building on the profile of the well-characterized compound RAF265 (CHIR-265). Like its parent compound, this derivative is designed to act as a multi-kinase inhibitor, primarily targeting key oncogenic drivers. The compound's mechanism of action is based on the potent inhibition of the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway) by targeting BRAF (including the V600E mutant), and C-RAF . This pathway is frequently dysregulated in various cancers, such as melanoma and colorectal cancer, and its inhibition can suppress tumor cell proliferation and induce apoptosis . Furthermore, it also inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), thereby disrupting tumor angiogenesis . This dual mechanism of action—directly targeting tumor cells while also suppressing blood vessel formation that feeds the tumor—makes it a candidate for research into overcoming drug resistance and enhancing therapeutic efficacy . Preclinical studies on the parent molecule have shown activity in models of advanced melanoma and have also revealed implications in inhibiting osteoclast formation and bone resorption . This product is for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C23H14F6N6O

Molecular Weight

504.39

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Raf265 Derivative

Downstream Signaling Pathway Modulation

Regulation of the RAS/RAF/MEK/ERK Mitogen-Activated Protein Kinase (MAPK) Pathway

The primary mechanism of action for the Raf265 derivative is the potent inhibition of the RAS/RAF/MEK/ERK signaling pathway, also known as the MAPK pathway. nih.gov This cascade is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature in many cancers. nih.gov The this compound functions as a pan-RAF inhibitor, targeting multiple isoforms of the RAF kinase, including A-RAF, B-RAF, and C-RAF. nih.govnih.gov It is particularly potent against the oncogenic B-RAFV600E mutant. nih.govselleckchem.com By binding to and inhibiting RAF kinases, the compound effectively creates a bottleneck in the signaling cascade, preventing the transmission of growth signals from the cell surface to the nucleus.

The inhibition of RAF kinases by the this compound directly prevents the phosphorylation and subsequent activation of their downstream substrates, MEK1 and MEK2 (Mitogen-activated protein kinase kinase). selleckchem.com This, in turn, blocks the phosphorylation and activation of the final kinases in the cascade, ERK1 and ERK2 (Extracellular signal-regulated kinases). selleckchem.com

Studies in colon cancer cell lines have validated this mechanism. Treatment with the this compound resulted in a significant, concentration-dependent inhibition of both MEK and ERK phosphorylation. nih.gov This inhibitory effect was maintained even when the pathway was stimulated with epidermal growth factor (EGF), demonstrating the compound's robust blockade of the cascade. nih.gov

Cell LineConditionEffect on p-MEKEffect on p-ERKReference
HT29 (Colon Cancer)Raf265 TreatmentSignificant InhibitionSignificant Inhibition nih.gov
HCT116 (Colon Cancer)Raf265 TreatmentSignificant InhibitionSignificant Inhibition nih.gov
HT29 (Colon Cancer)Raf265 + EGFSignificant InhibitionSignificant Inhibition nih.gov
HCT116 (Colon Cancer)Raf265 + EGFSignificant InhibitionSignificant Inhibition nih.gov

The attenuation of ERK phosphorylation has profound consequences for cellular function, as activated ERK typically translocates to the nucleus to phosphorylate a multitude of transcription factors that regulate gene expression. By blocking this final step, the this compound prevents the activation of proteins essential for cell cycle progression and survival. nih.gov

Furthermore, inhibition of the RAF/MEK/ERK pathway by the this compound has been shown to modulate the expression of key proteins involved in apoptosis. In neuroendocrine tumor cells, treatment with Raf265 led to a strong decrease in the levels of the anti-apoptotic protein Bcl-2. nih.gov This reduction in Bcl-2 can lower the threshold for apoptosis, thereby sensitizing cancer cells to programmed cell death. nih.gov

Modulation of the PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that regulates cell growth, metabolism, and survival. While Raf265 is a designated RAF inhibitor, its impact on the MAPK pathway can indirectly influence the PI3K/AKT/mTOR network due to significant crosstalk between these two systems. However, direct and consistent inhibition of the PI3K/AKT/mTOR pathway by Raf265 has not been uniformly observed across all cancer cell types. Research in thyroid cancer cell lines, for instance, indicated that treatment with Raf265 did not result in significant changes in the activity of PI3K, AKT, or mTOR.

The ribosomal protein S6 (rpS6), a component of the 40S ribosomal subunit, is a key downstream effector of the mTORC1 complex. Its phosphorylation status, particularly at the Ser235/236 and Ser240/244 sites, is widely used as a biomarker for mTORC1 activity. The phosphorylation of S6 is mediated by the S6 kinase (S6K), which is directly activated by mTORC1.

Scientific investigations into the direct effects of the this compound on S6 phosphorylation have yielded specific results. In a study involving various thyroid cancer cell lines, treatment with Raf265 did not produce significant alterations in the phosphorylation of S6 (pS6). This suggests that in these particular cellular contexts, the compound does not directly inhibit the mTORC1 signaling axis. It is important to note, however, that in the broader context of MAPK pathway inhibition, downstream effectors of RAF, such as MEK, have been linked to changes in mTORC1 activity and S6 phosphorylation in certain cancer cells. bioscientifica.com The regulation of rpS6 can be complex; in some scenarios, it is mediated by the RAF/MEK/ERK/RSK signaling cascade, while in others, particularly in cases of acquired resistance to MAPK inhibitors, this regulation can switch to being predominantly controlled by the mTOR/P70S6K pathway. nih.gov

Table 1: Effect of this compound on S6 Protein Phosphorylation in Selected Cancer Cell Lines

Cell Line Type Finding Reference Study
Thyroid Cancer No significant alteration in pS6 levels observed. Synergistic Action of a RAF Inhibitor and a Dual PI3K/mTOR Inhibitor in Thyroid Cancer

The eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1) is another critical substrate of mTORC1. In its hypophosphorylated state, 4EBP1 binds to the eukaryotic translation initiation factor eIF4E, preventing the assembly of the eIF4F complex and thereby inhibiting cap-dependent mRNA translation. When phosphorylated by mTORC1, 4EBP1 releases eIF4E, allowing for the translation of key proteins involved in cell growth and proliferation. oup.com

Similar to the findings for S6 phosphorylation, direct evidence showing that the this compound consistently reduces 4EBP1 phosphorylation is limited. The primary mechanism of Raf265 is centered on the RAF/MEK/ERK pathway. nih.gov While mTOR kinase inhibitors are known to potently inhibit 4EBP1 phosphorylation, haematologica.org the indirect effects of a RAF inhibitor like Raf265 on this specific mTORC1 substrate are less direct and appear to be highly context-dependent. In many cancer cells, sustained phosphorylation of 4EBP1 is associated with resistance to therapies targeting single nodes in the signaling network, such as mTORC1 inhibitors like rapamycin. oncotarget.com Effective dephosphorylation of 4EBP1 often requires a more profound inhibition of mTORC1 activity or a combined inhibition of both the mTOR and AKT pathways. oncotarget.com

Interplay and Cross-Talk Between Oncogenic Signaling Pathways

The RAF/MEK/ERK and PI3K/AKT/mTOR pathways are two of the most critical signaling networks in cancer biology, controlling a wide array of cellular processes. youtube.com These pathways are not isolated linear cascades but are intricately linked through a complex network of crosstalk, feedback loops, and shared regulatory nodes. nih.govmdpi.com

Inhibition of one pathway can often lead to the compensatory activation of the other. youtube.com For example, the inhibition of the RAF/MEK/ERK pathway can, in some cases, relieve a negative feedback loop on the PI3K/AKT pathway, leading to its activation. This crosstalk is a major mechanism of both intrinsic and acquired resistance to targeted cancer therapies. When the MAPK pathway is blocked by an inhibitor like Raf265, cancer cells may adapt by rewiring their signaling networks to rely more heavily on the PI3K/AKT/mTOR pathway for survival and proliferation. nih.gov

This interplay is particularly relevant to the downstream effectors of mTORC1. For instance, while S6 phosphorylation may be primarily driven by the MAPK pathway in treatment-naive BRAF-mutant melanoma cells, a switch can occur in cells that have acquired resistance. nih.gov In these resistant cells, S6 phosphorylation can become predominantly dependent on the PI3K/AKT/mTOR signaling axis, rendering them insensitive to RAF or MEK inhibitors but potentially susceptible to mTOR inhibitors. nih.gov This highlights the dynamic nature of oncogenic signaling and underscores the rationale for developing dual-pathway inhibitors or combination therapies to overcome resistance. youtube.com The action of Raf265, by targeting a key node in the MAPK pathway, thus has significant but indirect and context-dependent consequences for the interconnected PI3K/AKT/mTOR survival pathway.

Preclinical Efficacy and Therapeutic Potential of Raf265 Derivative in Disease Models

Anti-Proliferative and Cytostatic Effects in Cell Lines

Raf265 has been shown to potently inhibit the proliferation of cancer cells, induce arrest of the cell cycle, and reduce the long-term survival capacity of tumor cells. These effects are observed across a diverse set of cancer types, particularly those driven by mutations in the MAPK pathway.

Inhibition of Cancer Cell Proliferation Across Diverse Histologies

The anti-proliferative activity of the Raf265 derivative has been documented in numerous cancer cell lines, with its efficacy often correlated with the underlying genetic mutations of the cells, such as BRAF or RAS mutations.

Melanoma: In melanoma cell lines that express the BRAF V600E mutation, such as A375, Malme-3M, and WM-1799, Raf265 has been shown to inhibit proliferation with IC₅₀ values ranging from 0.04 to 0.2 μM. nih.gov In contrast, cell lines with wild-type BRAF exhibit weaker antiproliferative responses to the compound. nih.gov

Colorectal Cancer (CRC): Raf265 is effective in inhibiting cell proliferation in CRC cell lines with different genetic backgrounds. nih.gov For instance, in the BRAF V600E mutant HT29 cell line, Raf265 demonstrates inhibitory activity with an IC₅₀ between 5 to 10 μM. selleckchem.com It is also effective against CRC cells with a KRAS mutation, like the HCT116 line. nih.gov

Thyroid Cancer: The compound has shown potent activity in thyroid cancer models. In the medullary thyroid cancer cell line TT, which harbors a RET mutation, Raf265 inhibited cell viability with an IC₅₀ of 0.09 μM. nih.gov In papillary thyroid cancer (PTC) cell lines with the BRAF V600E mutation (such as B-CPAP, K1, and 8505C), Raf265 demonstrated high activity with IC₅₀ values in the range of 0.1 to 6.2 μM. nih.gov Furthermore, it has been shown to inhibit ERK phosphorylation in BRAF mutant thyroid cancer lines with an estimated IC₅₀ of 100 to 200 nmol/L. researchgate.net

Breast Cancer: In the MDA-MB-231 triple-negative breast cancer cell line, Raf265 has been reported to have an IC₅₀ value in the range of 5 to 10 μM. selleckchem.com

Neuroendocrine Tumors (NET): In neuroendocrine tumor cell lines, including NCI-H727 bronchus carcinoid and CM insulinoma cells, Raf265 has been found to significantly enhance sensitivity to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand), a protein that induces cell death. nih.gov

Cancer TypeCell LineGenetic StatusIC₅₀ Value (μM)Source
MelanomaA375, Malme-3M, WM-1799BRAF V600E0.04 - 0.2 nih.gov
Colorectal CancerHT29BRAF V600E5 - 10 selleckchem.com
Thyroid Cancer (Medullary)TTRET Mutant0.09 nih.gov
Thyroid Cancer (Papillary)BCPAP, K1, 8505CBRAF V600E0.1 - 6.2 nih.gov
Breast CancerMDA-MB-231KRAS Mutant, BRAF WT5 - 10 selleckchem.com

Induction of Cell Cycle Arrest

A key component of Raf265's cytostatic effect is its ability to halt cell cycle progression. By inhibiting the Raf kinase pathway, the compound prevents the phosphorylation of downstream proteins that are essential for cell cycle transitions, leading to an accumulation of cells in the G0/G1 or G2/M phases.

In mutant B-Raf melanoma cell lines, inhibition of the Raf kinase by Raf265 has been shown to cause cell cycle arrest. selleckchem.com This effect is substantiated by findings in orthotopic implants of human melanoma tumors, where tumors responsive to Raf265 treatment exhibited a reduction in the levels of cyclin D1. nih.gov Cyclin D1 is a crucial regulatory protein that governs the transition from the G1 to the S phase of the cell cycle. A decrease in its expression or phosphorylation status is a hallmark of G1 arrest. nih.gov Furthermore, in studies where melanoma cells were co-treated with an inhibitor of protein kinase D3 (PRKD3), the cells showed increased sensitivity to Raf265, resulting in the inhibition of cell-cycle progression. researchgate.net

Impact on Clonogenic Survival

Clonogenic survival assays measure the ability of a single cell to undergo unlimited division to form a colony. This assay provides insight into the long-term efficacy of a cytotoxic or cytostatic agent. The this compound has been shown to significantly decrease the clonogenic survival of various cancer cell lines, indicating that it induces a durable anti-proliferative effect. selleckchem.com In studies involving melanoma, colon, and breast cancer cell lines, Raf265 treatment led to a marked reduction in colony formation. selleckchem.com This effect was also observed in melanoma cells where the inhibition of PRKD3 sensitized the cells to Raf265, leading to a further decrease in their ability to form colonies. researchgate.net

Apoptosis Induction and Programmed Cell Death Mechanisms

In addition to halting cell proliferation, Raf265 actively induces programmed cell death, or apoptosis, in cancer cells. This is achieved through the activation of key executioner proteins and the modulation of a fine-tuned balance between pro-apoptotic and anti-apoptotic proteins.

Modulation of Apoptosis-Related Proteins

The decision for a cell to undergo apoptosis is tightly regulated by the Bcl-2 family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., BCL2-like 11) members. Raf265 has been shown to shift this balance in favor of cell death.

Bcl-2: In neuroendocrine tumor cells, Raf265 treatment markedly reduced the protein level of the anti-apoptotic protein Bcl-2. This downregulation is a key mechanism by which Raf265 sensitizes these cells to TRAIL-induced apoptosis. nih.gov

BCL2-like 11 (BIM): Conversely, in melanoma tumor models that respond to Raf265 treatment, there is a notable induction of the pro-apoptotic mediator BCL2-like 11 (also known as BIM). nih.gov BIM can promote apoptosis by inhibiting anti-apoptotic Bcl-2 proteins and by directly activating other pro-apoptotic proteins. nih.gov

Sensitization to Apoptosis-Inducing Ligands (e.g., TRAIL)

The this compound has been shown to enhance the sensitivity of cancer cells to apoptosis-inducing ligands, such as the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). Research indicates that many tumor types develop resistance to TRAIL-induced apoptosis. However, inhibition of the Raf–MEK–Erk signaling pathway by Raf265 can restore this sensitivity.

In preclinical studies involving neuroendocrine tumor (NET) cell lines, Raf265 significantly enhanced TRAIL's pro-apoptotic effects. nih.govresearchgate.net This sensitization was observed in NCI-H727 bronchus carcinoid cells and CM insulinoma cells. The underlying mechanism for this increased sensitivity is linked to the downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net Treatment with Raf265 was found to strongly decrease Bcl-2 protein levels in the tumor cells that were susceptible to its TRAIL-sensitizing action. nih.govresearchgate.net This suggests that the this compound may facilitate the mitochondrial pathway of apoptosis initiated by TRAIL. Notably, the expression of other proteins involved in apoptosis, such as FLIPs or caspase-8, was not affected by Raf265. nih.govresearchgate.net These findings highlight a potential therapeutic strategy combining Raf–MEK–Erk pathway inhibitors like the this compound with TRAIL-based therapies to overcome resistance in certain cancers. nih.govresearchgate.net

Anti-Tumor Efficacy in In Vivo Models

The this compound has demonstrated significant anti-tumor activity in various in vivo preclinical models, including both cell line-derived xenografts and patient-derived orthotopic xenografts.

Xenograft Models (e.g., HCT116, A375M, HT29, MDAMB231, A549)

Studies utilizing xenograft models have substantiated the anti-tumor effects of the this compound across different cancer types. In colorectal cancer models, treatment with Raf265 has shown notable efficacy. For instance, in mice bearing HCT116 and HT29 subcutaneous xenografts, Raf265 treatment led to a significant reduction in tumor weight. researchgate.net Specifically, a reduction of 50.4% in HCT116-derived tumors and 53.8% in HT29-derived tumors was observed. researchgate.net

In melanoma, a cancer type where BRAF mutations are common, the this compound has also been evaluated. While specific data on the A375M cell line is limited, extensive research on other BRAF-mutant melanoma cell lines has shown that Raf kinase inhibition leads to cell cycle arrest and apoptosis. selleckchem.com

The compound has also been tested against breast and lung cancer cell lines. In MDAMB231 breast cancer cells and A549 lung cancer cells, Raf265 has demonstrated inhibitory activity. selleckchem.com The combination of a this compound with other agents significantly enhanced the activation of caspase-3 in HCT116 and MDAMB231 xenografts, but not in A549 xenografts. selleckchem.com

Cell LineCancer TypeEfficacy MetricResult
HCT116Colorectal CarcinomaTumor Weight Reduction50.4%
HT29Colorectal CarcinomaTumor Weight Reduction53.8%
MDAMB231Breast CancerInhibitory ActivityIC50 of 5 to 10 μM
A549Lung CancerInhibitory ActivityDemonstrated

Patient-Derived Orthotopic Xenograft (PDOX) Models

The efficacy of the this compound has been further evaluated in patient-derived orthotopic xenograft (PDOX) models, which are considered to more accurately represent clinical disease. In a study involving advanced metastatic melanoma tumors from 34 patients implanted into mice, the response to RAF265 was assessed. nih.govnih.gov Of the 17 tumors that were successfully grown in mice, 7 (41%) responded to treatment with a greater than 50% reduction in tumor growth. nih.govnih.gov

Interestingly, the response to the this compound was more pronounced in tumors with wild-type BRAF (BRAFWT). nih.govnih.gov Five of the seven responding tumors (71%) were BRAFWT, with one harboring a c-KIT mutation and another an N-RAS mutation. nih.govnih.gov Only two of the responding tumors (29%) had a BRAFV600E/K mutation. nih.govnih.gov This suggests that the anti-tumor activity of the this compound in melanoma may not be solely dependent on the BRAF mutation status. nih.gov

Tumor Volume Inhibition and Growth Delay

The anti-tumor efficacy of the this compound is reflected in its ability to inhibit tumor volume and delay tumor growth. In the melanoma PDOX study, a response to treatment was defined as a greater than 50% reduction in tumor volume at the end of the 30-day treatment period compared to the control group. nih.govnih.gov This significant inhibition of tumor growth underscores the therapeutic potential of the compound.

In colorectal cancer xenograft models (HCT116 and HT29), treatment with Raf265 resulted in a significant reduction in subcutaneous tumor weight, indicating a substantial delay in tumor progression. researchgate.net

Model TypeCancer TypeNumber of Tumors EvaluatedNumber of Responding Tumors (>50% Growth Inhibition)Response Rate
Melanoma PDOXMetastatic Melanoma17741%

Anti-Metastatic and Anti-Invasive Properties

Beyond its effects on primary tumor growth, the this compound also exhibits properties that may inhibit metastasis and invasion, key processes in cancer progression.

Inhibition of Cell Migration and Invasion

Preclinical evidence suggests that the this compound can impede the migration and invasion of cancer cells. In colorectal cancer models, a combination treatment that included a this compound was found to have an anti-migratory and anti-invasive effect. nih.gov This effect was particularly noted in targeting CD26+ cancer stem cells, which are implicated in metastasis. nih.gov

Furthermore, in melanoma tumors that responded to RAF265, gene expression analysis revealed the downregulation of genes associated with cell adhesion and migration, such as protocadherin 17 (PCDH17) and EZR. By inhibiting the Raf/MEK/ERK pathway, which is known to regulate molecules involved in cell-cell contact, the this compound can modulate these metastatic phenotypes. Because melanoma cells have multiple mechanisms to invade and metastasize, multi-targeting agents like the this compound may inhibit pathways critical for these processes. nih.gov

Anti-Angiogenic Activity through VEGFR2 Inhibition

A primary mechanism contributing to the antitumor potential of the this compound is its potent anti-angiogenic activity, which it achieves through the direct inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). cancer.govnih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen. nih.gov

The this compound is a dual inhibitor of both the Raf kinase pathway and VEGFR2. selleckchem.com In cell-free assays, it has been shown to potently inhibit VEGFR2 phosphorylation with an EC50 of 30 nM. selleckchem.com By binding to and inhibiting VEGFR2, the compound disrupts the downstream signaling cascade that promotes the proliferation and migration of vascular endothelial cells. cancer.govnih.gov This disruption of tumor angiogenesis is a key component of its therapeutic action, complementing its direct effects on tumor cell proliferation. cancer.gov In a phase I clinical study, treatment with Raf265 led to a notable decrease in soluble VEGFR2 (sVEGFR-2) levels in patients, further confirming its engagement with this anti-angiogenic target in a clinical context. nih.gov

Gene Expression and Proteomic Modulations

The response to the this compound in preclinical models is associated with distinct changes at the gene and protein levels. These modulations provide insight into the compound's mechanism of action and help differentiate between responsive and non-responsive tumors.

Impact on Regulatory Proteins (e.g., cyclin D1, Ki-67, polo-like kinase 1)

Consistent with its effects on gene expression, the this compound modulates the levels of key proteins that regulate cell proliferation and the cell cycle. aacrjournals.org In preclinical models of melanoma, tumors that responded to treatment exhibited a marked reduction in the expression of several important regulatory proteins. aacrjournals.orgnih.gov This indicates a significant decrease in the proliferative activity of the tumor cells upon treatment.

The table below summarizes the observed impact of the this compound on these key proteins in responsive tumor models. aacrjournals.orgnih.gov

Regulatory ProteinFunctionObserved Impact in Responsive Models
Cyclin D1 Promotes cell cycle progression from G1 to S phase.Reduced Levels
Ki-67 A cellular marker for proliferation.Reduced Levels
Polo-like kinase 1 (Plk1) Plays a crucial role in multiple stages of mitosis.Reduced Levels

This reduction in proliferative markers provides direct evidence of the compound's cytostatic effects and correlates with the observed reduction in tumor growth. aacrjournals.orgnih.gov

Alterations in Glucose and Thymidine (B127349) Metabolism Pathways

The this compound has been shown to modulate cellular metabolism, a hallmark of cancer. Specifically, its impact on glucose metabolism has been observed in preclinical xenograft models. selleckchem.com

In studies using A375M melanoma xenografts, treatment with the this compound was found to inhibit the accumulation of 2-deoxy-2-[18F]fluoro-d-glucose (FDG). selleckchem.com FDG is a radiolabeled glucose analog used in positron emission tomography (FDG-PET) to measure metabolic activity; a decrease in its accumulation signifies a reduction in glucose uptake and metabolism by the tumor cells. This finding was further supported by a phase I clinical trial where metabolic tumor response was assessed using FDG-PET, indicating the clinical relevance of this metabolic modulation. nih.gov

Currently, there is no specific research data available from the conducted searches that details the effect of the this compound on thymidine metabolism pathways.

Table of Compounds

Strategies to Overcome Resistance and Enhance Efficacy of Raf265 Derivative

Mechanisms of Intrinsic and Acquired Resistance to RAF Inhibition in Preclinical Settings

Resistance to RAF inhibition is a multifaceted process involving the cancer cells' ability to bypass the therapeutic blockade through various molecular strategies. These mechanisms often involve the reactivation of the primary signaling pathway targeted by the drug or the activation of alternative survival pathways.

A predominant mechanism of acquired resistance to RAF inhibitors is the reactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes RAF, MEK, and ERK. nih.govcore.ac.uknih.gov Even when a specific RAF isoform is inhibited, cancer cells can develop ways to re-establish downstream signaling to ERK, a key driver of cell proliferation and survival. researchgate.net

Preclinical models have demonstrated that resistance to BRAF inhibitors can be mediated by the activation of Ras, a protein upstream of RAF. nih.gov This activation leads to the reactivation of the MAPK pathway, rendering the cells resistant to the inhibitor. However, these resistant cells often remain dependent on the MAPK pathway for their survival. Consequently, they can still be sensitive to pan-RAF inhibitors like Raf265, which target multiple RAF isoforms, or to MEK inhibitors that act downstream of RAF. nih.gov

In a study on BRAF V600E mutant melanoma cells that developed resistance to vemurafenib, it was found that these cells exhibited MAPK pathway reactivation. Despite their resistance to the specific BRAF inhibitor, they remained sensitive to the pan-RAF inhibitor Raf265 and the MEK inhibitor AZD6244. nih.gov

Another mechanism involves the protein kinase D3 (PRKD3). In a BRAF (V600E) mutant melanoma cell line resistant to Raf265, knockdown of PRKD3 was found to enhance the cell-killing effects of the inhibitor. nih.gov The blockade of PRKD3, in cooperation with Raf265, prevented the reactivation of the MAPK signaling pathway, leading to cell cycle interruption and apoptosis. nih.gov This suggests that PRKD3 plays a role in mediating resistance to Raf265 by facilitating MAPK pathway reactivation.

Table 1: Effect of Pathway Reactivation on Inhibitor Sensitivity in Preclinical Models

Cell Line Resistance Mechanism Sensitivity to Raf265/MEK Inhibitor Key Finding
Vemurafenib-resistant B-RAF V600E melanoma Ras-mediated MAPK reactivation Sensitive Resistant cells maintain addiction to the MAPK pathway. nih.gov

Cancer cells can also develop resistance to RAF inhibitors by activating alternative signaling pathways that promote cell survival and proliferation, thereby bypassing the blocked RAF/MEK/ERK pathway. core.ac.ukmdpi.com One of the most significant of these is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.govnih.gov

Activation of the PI3K/Akt pathway can be driven by various genetic or epigenetic events, including mutations in PIK3CA or loss of the tumor suppressor PTEN. nih.govmdpi.com In the context of RAF inhibition, the activation of this pathway can confer resistance by providing an alternative route for survival signals. mdpi.commdpi.com Preclinical studies have shown that melanoma cells with BRAF mutations that are resistant to Raf265 can have activation of the PI3K pathway. nih.gov

The interplay between the MAPK and PI3K/Akt pathways is complex, with evidence of crosstalk between them. mdpi.com This suggests that targeting both pathways simultaneously could be a more effective therapeutic strategy. Indeed, preclinical evidence supports the combination of B-Raf and PI3K inhibitors to enhance anti-tumor effects, particularly in cells with PTEN mutations. nih.gov In models of BRAF inhibitor resistance, the addition of a PI3K inhibitor has been shown to revert the resistant phenotype. nih.govmdpi.com

Cancer stem cells (CSCs) are a subpopulation of tumor cells with properties of self-renewal and differentiation that are thought to be responsible for tumor initiation, metastasis, and resistance to therapy. nih.govmdpi.com In colorectal carcinoma (CRC), a subpopulation of CSCs characterized by the cell surface marker CD26 has been identified. nih.govnih.gov

Preclinical studies have shown that conventional chemotherapy, such as with fluorouracil (5FU), can enrich the population of CD26+ CSCs, which may contribute to chemoresistance and metastasis. nih.gov The Raf/MEK/ERK signaling pathway is also activated in these CD26+ CSCs. nih.gov

The pan-Raf inhibitor Raf265 has demonstrated efficacy in targeting these CD26+ cells. In a preclinical study using CRC cell lines, treatment with 5FU increased the percentage of CD26+ cells. nih.gov However, the combination of Raf265 with 5FU significantly restored the percentage of CD26+ cells to baseline levels. nih.gov This suggests that Raf265 can counteract the enrichment of CSCs caused by chemotherapy. Furthermore, the combination of Raf265 and 5FU was shown to inhibit the migratory and invasive abilities of colon cancer cells by targeting the CD26+ subpopulation. nih.govnih.gov

Table 2: Effect of Raf265 on CD26+ Cancer Stem Cell Subpopulation in HT29 Colon Cancer Cells

Treatment Group Percentage of CD26+ Cells (Fold Change vs. Control) Implication
Control 1 Baseline level of CD26+ cells.
5FU ~2 Chemotherapy enriches the cancer stem cell population. nih.gov
Raf265 No significant change Raf265 alone does not enrich the CSC population. nih.gov

Preclinical Combination Therapy Approaches

Given the multiple mechanisms of resistance to single-agent RAF inhibition, preclinical research has extensively explored combination therapy strategies to achieve more durable anti-tumor responses.

The combination of a RAF inhibitor with a MEK inhibitor is a clinically established strategy to overcome and delay the onset of resistance. jocmr.org The rationale for this combination is to provide a more complete blockade of the MAPK pathway by targeting it at two different points. This can be particularly effective against resistance mechanisms that involve the reactivation of the MAPK pathway upstream of MEK. nih.gov

As mentioned previously, melanoma cells that acquire resistance to a BRAF-specific inhibitor through MAPK reactivation remain sensitive to MEK inhibitors. nih.gov Preclinical models have consistently shown that combined RAF and MEK inhibition leads to more profound and sustained tumor regression compared to either agent alone. nih.govnih.gov This combination can also mitigate some of the paradoxical activation of the MAPK pathway in wild-type BRAF cells, which is a known side effect of some RAF inhibitors. nih.gov The improved therapeutic index allows for the administration of higher, more effective doses of the MEK inhibitor. nih.govnih.gov

The mTOR (mammalian target of rapamycin) protein is a key component of the PI3K/Akt signaling pathway and plays a crucial role in cell growth, proliferation, and survival. As activation of the PI3K/Akt/mTOR pathway is a known mechanism of resistance to RAF inhibitors, combining a RAF inhibitor with an mTOR inhibitor is a rational therapeutic strategy. nih.govkcl.ac.uk

Preclinical studies have investigated the combination of Raf265 with the mTOR inhibitor RAD001 (Everolimus). In a study using HCT116 colorectal cancer xenografts, the combination of Raf265 and RAD001 demonstrated enhanced antitumor activity compared to Raf265 alone. selleckchem.com This enhanced effect was evidenced by an increased time to achieve a tenfold increase in relative tumor volume and a greater tumor growth delay. selleckchem.com The combination also led to a significant enhancement in the activation of caspase-3, a marker of apoptosis, in HCT116 and MDAMB231 xenografts. selleckchem.com These findings provide a preclinical basis for the clinical investigation of combining Raf265 with mTOR inhibitors like Everolimus to overcome resistance and improve therapeutic outcomes. kcl.ac.uk

Table 3: Preclinical Antitumor Activity of Raf265 in Combination with RAD001 (Everolimus)

Xenograft Model Treatment Outcome
HCT116 (Colorectal Cancer) Raf265 + RAD001 Enhanced antitumor activity, increased tumor growth delay. selleckchem.com

Synergy with PI3K Inhibitors (e.g., BEZ-235, ZSTK474)

The combination of Raf265 derivatives with phosphoinositide 3-kinase (PI3K) inhibitors represents a promising strategy to overcome resistance and enhance therapeutic efficacy. This approach is grounded in the frequent co-activation of the RAF-MEK-ERK and PI3K-AKT-mTOR signaling pathways in various cancers. When one pathway is inhibited, the other can provide a compensatory survival signal, leading to treatment resistance. Dual blockade of both pathways can therefore lead to a more potent and durable anti-tumor response.

Preclinical studies in thyroid cancer models have demonstrated the synergistic effects of combining a Raf265 derivative with PI3K inhibitors. In medullary thyroid cancer (MTC) cells, the combination of Raf265 and the PI3K inhibitor ZSTK474 resulted in a synergistic reduction in cell viability. researchgate.net This combination led to a significant decrease in phosphorylated VEGFR2 and activated Akt, while the Raf265 component effectively reduced activated ERK signals. researchgate.net The combined treatment induced a substantial increase in the sub-G1 phase of the cell cycle, indicative of cell death, which was identified as primarily necrosis-like. researchgate.net

Similarly, in both differentiated and medullary thyroid cancer cell lines, the combination of Raf265 with the dual PI3K/mTOR inhibitor BEZ-235 has shown strong synergistic activity. nih.gov This combination potently inhibited the proliferation of cancer cells with various mutations, including RAS, BRAF, PTEN, and RET. nih.gov The synergistic action was associated with a profound G1 arrest in the cell cycle. nih.gov In vivo studies using xenograft models of thyroid cancer further confirmed the enhanced anti-tumor activity of the Raf265 and BEZ-235 combination. nih.gov

These findings highlight the therapeutic potential of co-targeting the RAF and PI3K pathways to overcome the resistance mechanisms that often limit the efficacy of single-agent therapies.

Table 1: Preclinical Effects of this compound in Combination with PI3K Inhibitors

Cancer Model PI3K Inhibitor Key Findings Reference
Medullary Thyroid Cancer ZSTK474 Synergistic reduction in cell viability; Decreased p-VEGFR2, p-Akt, and p-ERK; Induced necrosis-like cell death and increased sub-G1 cell cycle phase. researchgate.net

Integration with Chemotherapeutic Agents (e.g., 5-FU)

Combinations with Apoptosis-Inducing Agents (e.g., TRAIL)

Resistance to apoptosis is a hallmark of cancer, and strategies to sensitize tumor cells to apoptosis-inducing agents are of significant interest. Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising therapeutic agent because of its ability to selectively induce apoptosis in cancer cells. However, many tumors are resistant to TRAIL-mediated cell death.

Preclinical research has shown that the this compound can effectively sensitize neuroendocrine tumor (NET) cells to TRAIL-induced apoptosis. researchgate.netnih.gov In NET cell lines that were otherwise resistant to TRAIL, the combination with Raf265 led to a significant increase in apoptosis. researchgate.net This sensitizing effect was even more potent than that observed with dual PI3K-Akt-mTOR and Raf-MEK-Erk pathway inhibition. researchgate.net

The mechanism underlying this synergy involves the downregulation of the anti-apoptotic protein Bcl-2. researchgate.netnih.gov Treatment with Raf265 was found to strongly decrease Bcl-2 protein levels in the NET cell lines that became susceptible to TRAIL. researchgate.net This suggests that by reducing the levels of Bcl-2, the this compound lowers the threshold for apoptosis induction by TRAIL. These findings propose a novel therapeutic strategy for NETs by combining Raf-MEK-Erk pathway inhibitors with TRAIL. researchgate.netnih.gov

Table 2: Preclinical Effects of this compound in Combination with TRAIL

Cancer Model Key Findings Mechanism of Synergy Reference

Rationale for Multi-Targeting Approaches

The rationale for multi-targeting approaches in cancer therapy, particularly with agents like the this compound, stems from the complexity and adaptability of cancer cells. Tumors often develop resistance to single-agent therapies through various mechanisms, necessitating more comprehensive treatment strategies.

A primary driver for multi-targeting is the presence of redundant and interconnected signaling pathways. The MAPK/ERK and PI3K/AKT pathways are two critical cascades that regulate cell proliferation, survival, and differentiation. nih.govmedpath.com These pathways are frequently co-activated in cancer and can compensate for each other when one is inhibited. medpath.com Therefore, simultaneous inhibition of both pathways, as seen with the combination of Raf265 and PI3K inhibitors, can prevent this compensatory signaling and lead to a more profound and sustained anti-tumor effect. nih.gov

Another key reason for multi-targeting is to overcome acquired resistance to therapy. Resistance to RAF inhibitors can emerge through various genetic and epigenetic alterations, including mutations in downstream components of the MAPK pathway (e.g., MEK), activation of parallel signaling pathways (e.g., PI3K/AKT), and upregulation of receptor tyrosine kinases (RTKs). researchgate.netnih.govnih.gov By combining a RAF inhibitor with an inhibitor of a resistance-conferring pathway, it is possible to delay or overcome the emergence of resistant clones.

Furthermore, some targeted agents, like the this compound, are designed as multi-kinase inhibitors, simultaneously hitting multiple targets relevant to cancer progression. Raf265 not only inhibits BRAF and CRAF but also targets VEGFR2, a key mediator of angiogenesis. nih.govnovctrd.comnih.gov This dual action of inhibiting tumor cell proliferation directly and cutting off the tumor's blood supply provides a multi-pronged attack that can be more effective than targeting a single pathway. The combination of anti-proliferative and anti-angiogenic effects is a well-established rationale for developing more effective cancer therapies. escholarship.orgnih.gov

Finally, pan-RAF inhibitors, such as the this compound, offer an advantage over inhibitors that are specific to a single RAF isoform. They can inhibit both BRAF and CRAF, which can be important in tumors where CRAF signaling plays a significant role in resistance to BRAF-selective inhibitors. nih.gov This broader targeting within the RAF family itself is another layer of the multi-targeting strategy aimed at achieving more durable clinical responses.

Identification of Biomarkers for Response and Resistance in Preclinical Models

Genetic Mutation Status (e.g., BRAF, N-RAS, c-KIT)

The genetic landscape of a tumor can significantly influence its response to targeted therapies. Preclinical studies with the this compound have aimed to identify specific genetic mutations that can serve as biomarkers to predict sensitivity or resistance.

In a preclinical study using orthotopic implants of human melanoma tumors in mice, the response to Raf265 was evaluated in the context of BRAF, N-RAS, and c-KIT mutation status. nih.gov The study included 17 patient-derived tumor xenografts, of which nine had BRAF mutations (V600E/K) and eight were BRAF wild-type (WT). nih.gov

Interestingly, a greater proportion of BRAF WT tumors responded to Raf265 treatment compared to BRAF-mutant tumors. nih.gov Of the seven responding tumors (defined as >50% reduction in tumor growth), five were BRAF WT, while only two had BRAF mutations. nih.gov Among the responding BRAF WT tumors, one carried a c-KIT (L576P) mutation and another had an N-RAS (Q61R) mutation. nih.gov These findings suggest that while BRAF mutation is a key target of Raf265, the presence of other oncogenic drivers in BRAF WT tumors, such as N-RAS and c-KIT mutations, may also confer sensitivity to this multi-kinase inhibitor. nih.govnih.gov

This is in contrast to first-generation BRAF inhibitors, which are primarily effective in BRAF-mutant melanomas. The activity of Raf265 in BRAF WT, N-RAS mutant, and c-KIT mutant preclinical models underscores its broader mechanism of action as a pan-RAF and multi-kinase inhibitor. researchgate.netnih.gov

Table 3: Correlation of Genetic Mutation Status with Response to this compound in Preclinical Melanoma Models

Genetic Mutation Number of Tumors Number of Responders Percentage of Responders Reference
BRAF Mutant (V600E/K) 9 2 22% nih.gov
BRAF Wild-Type 8 5 63% nih.gov
with N-RAS (Q61R) mutation 1 1 100% nih.gov

Gene Expression Signatures

Beyond single gene mutations, global gene expression profiles can provide a more comprehensive biomarker for predicting response to targeted therapies. An analysis of gene expression microarray data from human melanoma tumors that were subsequently implanted in mice and treated with a this compound revealed distinct signatures associated with treatment response. nih.gov

In this preclinical study, unsupervised clustering of gene expression data from BRAF wild-type tumors could separate the responders from the non-responders. nih.gov The tumors that responded to Raf265 showed an enriched expression of genes involved in several key cancer-related pathways, including:

Cell growth and proliferation

Cellular development

Cell signaling

Gene expression regulation nih.gov

Specifically, several genes that were more highly expressed in the responding BRAF wild-type tumors belonged to the cancer-testis antigen family (e.g., CSAG2, MAGEA3, MAGEA2, PRAME, and CSAG1). nih.gov Additionally, genes involved in cell cycle regulation, such as CDK6 and SNAI2, were also found to be expressed at higher levels in the tumors that responded to the this compound. nih.gov

These findings suggest that a specific gene expression signature, characterized by the upregulation of genes related to cell proliferation and cancer antigens, may predict a favorable response to Raf265 in BRAF wild-type melanoma. nih.gov This highlights the potential of using transcriptomic profiling to identify patients who are most likely to benefit from treatment with this multi-kinase inhibitor. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name Alias/Alternate Name
BEZ-235 NVP-BEZ235
5-FU 5-fluorouracil (B62378)
This compound Raf265, CHIR-265
TRAIL Tumor necrosis factor-related apoptosis-inducing ligand

Phosphorylation Status of Key Signaling Molecules

The therapeutic efficacy of the this compound is intricately linked to its ability to modulate the phosphorylation status of critical downstream signaling molecules within the RAS/RAF/MEK/ERK and PI3K/AKT pathways. The phosphorylation of these molecules serves as a key indicator of pathway activation and is a central mechanism through which resistance to Raf265 can emerge. Understanding these phosphorylation events is crucial for devising strategies to overcome resistance and enhance the compound's anti-tumor activity.

In preclinical studies, the this compound has demonstrated a significant impact on the phosphorylation of MEK and ERK, the immediate downstream effectors in the MAPK cascade. In colorectal cancer cell lines, such as HT29 (BRAF V600E mutant) and HCT116 (KRAS mutant), treatment with Raf265 has been shown to inhibit the phosphorylation of both MEK and ERK in a dose-dependent manner nih.govresearchgate.net. This inhibition of the Raf/MEK/ERK signaling pathway is a primary mechanism of action for the anti-proliferative and pro-apoptotic effects of Raf265 in these cancer cells aacrjournals.orghku.hk. Similarly, in melanoma cell lines expressing the BRAF V600E mutation, Raf265 effectively decreases the levels of phosphorylated ERK (p-ERK) nih.gov.

However, the relationship between ERK phosphorylation and the clinical response to Raf265 is not always straightforward. In studies using orthotopic implants of human melanoma tumors, a response to Raf265, as measured by tumor growth inhibition, did not consistently correlate with a reduction in p-ERK1/2 levels researchgate.netnih.gov. Interestingly, in responding tumors, a substantial inhibition of phosphorylated MEK (p-MEK) was observed, suggesting that p-MEK may be a more reliable biomarker of Raf265 activity in some contexts nih.gov. This highlights the complexity of the signaling network and the potential for alternative pathways to influence ERK activation.

Resistance to Raf265 can be associated with the reactivation of the MAPK signaling pathway nih.gov. In melanoma cells, the knockdown of protein kinase D3 (PRKD3) has been shown to sensitize cells to Raf265 by preventing this reactivation nih.govnih.gov. This suggests that the sustained suppression of ERK phosphorylation is critical for the long-term efficacy of Raf265.

Furthermore, the activation of the parallel PI3K/AKT signaling pathway is a well-documented mechanism of resistance to RAF inhibitors. The phosphorylation of AKT can be influenced by the mutational status of key oncogenes such as BRAF and KRAS nih.govresearchgate.net. In cells with wild-type BRAF and KRAS, RAF inhibitors can lead to a reduction in AKT phosphorylation nih.govresearchgate.net. Conversely, in cells with mutant BRAF or KRAS, RAF inhibitors may not affect or may even increase AKT phosphorylation nih.govresearchgate.net. This differential effect underscores the importance of the genetic context in determining the cellular response to Raf265.

To counteract resistance mediated by the PI3K/AKT pathway, combination therapies are being explored. The co-inhibition of the MAPK and PI3K pathways has shown synergistic effects in inhibiting the growth of BRAF-mutant melanoma cells researchgate.netd-nb.infomdpi.comnih.gov. For instance, combining a BRAF inhibitor with an AKT inhibitor can lead to enhanced growth inhibition and induction of apoptosis, particularly in cell lines with PTEN loss or AKT mutations d-nb.info.

The following tables summarize the observed effects of the this compound on the phosphorylation of key signaling molecules in different cancer models.

Table 1: Effect of this compound on MEK and ERK Phosphorylation

Cell Line / Tumor ModelGenetic BackgroundTreatmentEffect on p-MEKEffect on p-ERKReference(s)
HT29 Colorectal CancerBRAF V600E, KRAS WTRaf265DecreasedDecreased nih.govresearchgate.net
HCT116 Colorectal CancerBRAF WT, KRAS MutantRaf265DecreasedDecreased nih.govresearchgate.net
BRAF V600E Melanoma Cell LinesBRAF V600ERaf265Not ReportedDecreased nih.gov
Human Melanoma Tumor Implants (Responders)Various (BRAF WT and Mutant)Raf265DecreasedNo Consistent Change researchgate.netnih.gov
Colorectal Cancer XenograftsNot SpecifiedRaf265DecreasedDecreased aacrjournals.orghku.hk

Table 2: Effect of this compound on AKT Phosphorylation and Combination Strategies

Cell Line / Tumor ModelGenetic BackgroundTreatmentEffect on p-AKTKey FindingReference(s)
BRAF/KRAS Wild-Type CellsBRAF WT, KRAS WTRAF InhibitorDecreasedRAF inhibition negatively regulates AKT activity. nih.govresearchgate.net
BRAF or KRAS Mutant CellsBRAF or KRAS MutantRAF InhibitorNo Change or IncreasedOncogenic mutations can rewire signaling to bypass AKT inhibition. nih.govresearchgate.net
BRAF Mutant Melanoma CellsBRAF MutantBRAF Inhibitor + AKT InhibitorNot Applicable (Directly Inhibited)Combination therapy shows synergistic growth inhibition. d-nb.info
BRAF V600E, PTEN null MelanomaBRAF V600E, PTEN nullRAF InhibitorReactivationPRKD3 contributes to resistance through PI3K/AKT reactivation. nih.gov

Medicinal Chemistry and Structure Activity Relationship Sar of Raf265 Derivative

Chemical Scaffolds and Structural Class (e.g., Benzimidazole (B57391) Derivatives, Imidazo-benzimidazoles)

The chemical foundation of Raf265 and its analogues lies within the structural class of benzimidazoles and, more specifically, imidazo-benzimidazoles. nih.govnovartis.com The core scaffold is a 1H-benzimidazole substituted at multiple positions. nih.gov This heterocyclic aromatic compound provides a rigid framework for the attachment of various functional groups that dictate the molecule's interaction with its biological targets.

Initially, research focused on a 2-arylaminobenzimidazole scaffold as a progression from earlier kinase inhibitors like sorafenib. nih.gov This scaffold was identified as a promising platform for enhancing potency against mutated B-RAF and improving pharmacokinetic properties. nih.gov Further evolution of this core led to the development of the imidazo-benzimidazole series, which demonstrated significant potential as B-RAF inhibitors and ultimately led to the discovery of Raf265. nih.govnovartis.com

Raf265, chemically known as CHIR-265, is specifically a member of the benzimidazole class. nih.gov Its structure features a 1H-benzimidazole core with substitutions at the 1, 2, and 5 positions. These substitutions include a methyl group, a [4-(trifluoromethyl)phenyl]amino group, and a {2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl}oxy group, respectively. nih.gov This intricate arrangement of aromatic and heterocyclic rings, along with the organofluorine components, classifies it as an aromatic ether, a member of imidazoles, pyridines, and a substituted aniline. nih.gov

Design and Synthesis Strategies for Raf265 and its Analogues

The design of Raf265 was a strategic effort to develop a potent inhibitor of the B-RAF V600E mutant with complementary activity against vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). nih.gov The development process began with amido-2-arylaminobenzimidazoles, which showed good biochemical and cellular activity. nih.gov

A key strategy in the evolution of these compounds was the inversion of the amide connectivity, which led to a significant increase in cellular potency. nih.gov However, this modification introduced issues with plasma instability in some analogues. To overcome this, an isostere replacement approach was employed. This involved the cyclization of the amide to form an imidazole (B134444) ring, resulting in analogues with a similar in vitro potency profile and providing a solid foundation for further optimization. nih.gov

The synthesis of Raf265 involves a multi-step process. A central phenyl-pyridyl ether is first assembled through an SNAr reaction. This is followed by methylation of the anilino nitrogen. Subsequent steps involve reduction of a t-butyl ester, followed by oxidation to an aldehyde. This aldehyde then undergoes a reaction to form the imidazole ring. The final steps involve reduction of a nitro group and a subsequent reaction to install the 4-trifluoromethylphenyl thioisocyanate. nih.gov

Structure-Activity Relationship (SAR) Studies for Kinase Selectivity and Potency

The substitution patterns on the core scaffold had a profound impact on the cellular activity of the derivatives. Early amido-2-arylaminobenzimidazole analogues demonstrated potent biochemical inhibition. nih.gov A pivotal modification was the inversion of the amide linkage, which led to a marked increase in cellular potency. nih.gov

Further exploration through an isostere replacement, leading to the imidazole series, provided a platform for fine-tuning. For instance, the simple, unadorned imidazole analogue, while biochemically useful, lacked the desired cellular potency and had a significant liability with cytochrome P450 3A4 (CYP3A4). This highlighted the need for specific substitutions on the imidazole ring to enhance cellular activity and improve the metabolic profile. nih.gov The introduction of a 5-CF3 substituent on the imidazole ring was found to play a role in acidifying the imidazole NH bond, facilitating stronger hydrogen bonding interactions with the target protein. nih.gov

The following table summarizes the in vitro activity of key analogues leading to the development of Raf265. nih.gov

CompoundR GroupB-RAF V600E IC50 (μM)pERK SKMEL IC50 (μM)SKMEL-28 Proliferation IC50 (μM)
2 –NHCOMe0.0020.0450.28
3 –CONHMe0.0030.0440.18
4 2-imidazolyl0.0900.390.90
Raf265 (1) 2-(5-CF3-imidazolyl)0.00050.0450.14

Data sourced from ACS Medicinal Chemistry Letters. nih.gov

The binding mode of Raf265 to its target kinase, B-RAF, was elucidated through co-crystallization studies. nih.gov These studies revealed that Raf265 binds to the kinase in a "Type II" or "DFG-out" inactive conformation. nih.gov In this conformation, the DFG (Asp-Phe-Gly) motif at the start of the activation loop is flipped outwards, which is characteristic of many kinase inhibitors.

Key ligand-protein interactions stabilize the binding of Raf265. The imidazole portion of the molecule is situated between Trp531 and Phe483 in the hinge region of the kinase. A crucial hydrogen bond is formed between the imidazole NH and the carbonyl group of Cys532. nih.gov The 5-CF3 substituent on the imidazole is thought to enhance this interaction by increasing the acidity of the NH proton. nih.gov

The N-methyl group of the benzimidazole core occupies a selectivity pocket that is partially defined by the "gatekeeper" residue, Thr529. acs.org Gatekeeper residues are critical in determining the selectivity of kinase inhibitors, and the interaction of Raf265 with this region contributes to its specific binding profile. Other important hydrogen bonds are formed with residues that are conserved across many kinases, such as Glu501 and Asp594. nih.gov

Development of Novel Derivatives with Modified Target Profiles or Potency

The development of Raf265 was part of a broader effort to create novel derivatives with optimized properties. The primary goals of these optimization efforts were to enhance cellular potency, balance kinase selectivity, and improve absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

The progression from the initial 2-arylaminobenzimidazole scaffold to the imidazo-benzimidazole series that includes Raf265 is a clear example of this developmental process. nih.gov This evolution was driven by the need to overcome limitations of earlier compounds, such as insufficient cellular activity or poor pharmacokinetic profiles. nih.gov

Raf265 itself was identified as a potent inhibitor of B-RAF V600E with valuable complementary activity against VEGFR and PDGFR, which are involved in tumor angiogenesis. nih.govacs.org This multi-kinase inhibitory profile was a deliberate outcome of the design and optimization process. researchgate.net The successful development of Raf265, which advanced into clinical trials, underscores the effectiveness of the medicinal chemistry strategies employed in its discovery. nih.govnovartis.com Further research in this area continues to explore new derivatives with potentially improved efficacy, selectivity, or the ability to overcome resistance mechanisms.

Emerging Research Applications Beyond Oncology

Antiviral Activity

Recent studies have highlighted the broad-spectrum antiviral properties of the Raf265 derivative, demonstrating its ability to interfere with multiple stages of the viral lifecycle. This activity is primarily attributed to its impact on host cell processes that viruses depend on for replication and propagation.

The this compound has shown significant efficacy in curbing the replication of several viruses. A notable example is its potent activity against Porcine epidemic diarrhea virus (PEDV), a highly contagious coronavirus affecting swine. In studies using Vero cells, treatment with the this compound resulted in a remarkable reduction of PEDV viral loads by as much as four orders of magnitude. nih.govmdpi.com This substantial decrease in viral proliferation highlights the compound's potential as a powerful antiviral agent. Research has also documented its effectiveness against Herpes simplex virus-1 (HSV-1), where it similarly reduced viral loads by four orders of magnitude in cell cultures. kisti.re.kr

The antiviral mechanism of the this compound is not directed at the virus itself but rather at the host's cellular machinery, which viruses hijack for their own replication. nih.gov This host-centric approach offers the advantage of broad-spectrum activity and a potentially higher barrier to the development of viral resistance.

Research indicates that the this compound enacts a dual inhibition strategy by targeting two critical host processes: cytoskeleton arrangement and the cellular translation machinery. nih.govkisti.re.kr Viruses often manipulate the cell's cytoskeleton for entry, intracellular transport, and egress. By mediating the rearrangement of the cytoskeleton, the this compound interferes with these essential steps. nih.govkisti.re.kr Furthermore, it targets the host cell's translation machinery, which is necessary for the synthesis of viral proteins. nih.govkisti.re.krnih.gov By disrupting this process, the compound effectively halts the production of new viral particles.

The this compound has demonstrated a potent ability to block the entry of coronaviruses into host cells. nih.gov Studies utilizing pseudotyped viral particles (pp), which mimic the viral entry mechanism, have quantified this inhibitory effect. The compound was found to inhibit the entry of PEDV S-glycoprotein pseudotyped viral particles (PEDV-pp) with a half-maximal effective concentration (EC50) of 79.1 nM. nih.govnih.govmdpi.com

Crucially, this inhibitory activity extends to coronaviruses of significant human health concern. The this compound effectively blocked the entry of pseudoparticles for both Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV-pp) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2-pp). nih.govnih.gov This suggests that the compound interferes with a common entry pathway utilized by these viruses, underscoring its potential as a broad-spectrum anti-coronavirus agent. nih.gov

Virus TargetEffectKey FindingsReference
Porcine Epidemic Diarrhea Virus (PEDV)Inhibition of ReplicationReduced viral loads by 4 orders of magnitude in Vero cells. nih.govmdpi.com
Herpes Simplex Virus-1 (HSV-1)Inhibition of ReplicationReduced viral loads by 4 orders of magnitude in Vero cells. kisti.re.kr
PEDV-pp (Pseudoparticle)Inhibition of Viral EntryEC50 of 79.1 nM. nih.govnih.gov
SARS-CoV-2-pp (Pseudoparticle)Inhibition of Viral EntryPotent inhibitory activity demonstrated. EC50 of 335.2 nM. nih.govnih.gov
SARS-CoV-pp (Pseudoparticle)Inhibition of Viral EntryPotent inhibitory activity demonstrated. EC50 of 469.9 nM. nih.govnih.gov

Immunomodulatory Effects

Beyond its antiviral applications, the this compound exhibits immunomodulatory properties, particularly in the context of bone metabolism. Its mechanism of action, centered on inhibiting key signaling pathways, allows it to influence the differentiation and function of specialized immune cells involved in bone remodeling.

Osteoclasts are large, multinucleated cells responsible for bone resorption, and their excessive activity can lead to bone loss in various pathologies. The this compound has been found to prevent the formation and resorption activity of osteoclasts. kisti.re.kr The process of osteoclast differentiation, known as osteoclastogenesis, is heavily dependent on the RAS/RAF/MEK/ERK signaling pathway. kisti.re.kr By inhibiting RAF kinase, a central component of this cascade, the this compound effectively disrupts the signaling required for the development of mature osteoclasts.

The inhibitory effect of the this compound on osteoclastogenesis is a direct consequence of its ability to attenuate downstream signaling pathways critical for this process. As a potent RAF inhibitor, it blocks the phosphorylation and activation of downstream effectors, including MEK and Extracellular signal-regulated kinase (ERK). researchgate.net The proper functioning of the RAF/MEK/ERK pathway is essential for osteoclast differentiation and survival. kisti.re.kr

Future Research Directions and Unanswered Questions in Raf265 Derivative Studies

Elucidating Novel Off-Target Effects and Their Biological Significance

While Raf265 is known to target BRAF, CRAF, and VEGFR-2, PDGFR, and c-Kit, the potential for other off-target effects and their biological significance remains an important area for future research researchgate.netnih.govmarshall.edu. Identifying and characterizing these additional targets is crucial for a comprehensive understanding of the compound's mechanism of action and potential side effects ashg.org. Research using various techniques could help uncover unintended interactions with other kinases or proteins, which might contribute to both therapeutic effects and unforeseen toxicities. Understanding the biological consequences of these off-target interactions is essential for predicting patient responses and developing strategies to mitigate adverse effects. For instance, studies have shown that while some Ras pathway antagonists exhibit known off-target effects, their different selectivity profiles suggest that nonspecific effects are unlikely to underlie certain observed biological outcomes dtic.mil. Further research is needed to systematically identify and evaluate such effects for Raf265 derivatives.

Comprehensive Multi-Omics Profiling for Deeper Mechanistic Insights

To gain a more profound understanding of how Raf265 derivatives exert their effects at a molecular level, comprehensive multi-omics profiling is warranted. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics studies in cells and tissues treated with Raf265 derivatives. Such an approach can reveal complex changes in gene expression profiles, protein phosphorylation patterns, and metabolic pathways that are modulated by the compound nih.govnih.gov. For example, gene expression microarray analysis post-treatment could interrogate changes in gene expression profiles after Raf265 treatment nih.gov. Multi-omics analysis can help identify novel biomarkers of response or resistance, elucidate the intricate network of signaling pathways affected beyond the primary targets, and uncover compensatory mechanisms that may lead to acquired resistance acs.orgresearchgate.net. Integrative multiomics analysis has been used to screen for potential drugs and understand molecular mechanisms in other cancers, highlighting its potential for Raf265 research amegroups.cnnih.govbiorxiv.org.

Development of Advanced In Vitro and In Vivo Models for Preclinical Evaluation

The development and utilization of more advanced in vitro and in vivo models are critical for accurately predicting the efficacy and behavior of Raf265 derivatives in a preclinical setting. While cell line xenograft studies have been used, orthotopic implants of patient tumors in mice may better predict prognosis and treatment response nih.govnih.gov. Future research should focus on developing and employing complex 3D cell culture models, organoids, and patient-derived xenografts (PDXs) that better recapitulate the tumor microenvironment and heterogeneity observed in patients researchgate.net. These models can provide more relevant data on drug penetration, metabolism, and interaction with stromal components, offering a more accurate assessment of potential clinical outcomes. Small animal PET imaging can also be a useful tool for assessing early biologic response to cancer therapy in preclinical evaluation nih.gov.

Exploring Novel Combination Strategies Based on Pathway Cross-Talk

Given that resistance to targeted therapies often arises from the activation of alternative signaling pathways, exploring novel combination strategies with Raf265 derivatives based on pathway cross-talk is a crucial future direction nih.govacs.orgesr.ie. Research should focus on identifying synergistic drug combinations that can overcome or prevent resistance mechanisms. This could involve combining Raf265 derivatives with inhibitors of other key pathways, such as PI3K/AKT/mTOR, or with immunotherapies nih.govesr.ieopenaccessjournals.comoncotarget.comaacrjournals.org. Preclinical data has shown promising results for combinations, such as Raf265 with MEK inhibitors or PI3K/mTOR inhibitors, in various cancer models nih.govnih.govopenaccessjournals.comaacrjournals.org. Future studies should systematically investigate the efficacy and underlying mechanisms of these combinations in relevant preclinical models before translation to clinical trials.

Investigating Potential Applications in Rare Diseases or Non-Traditional Therapeutic Areas

While Raf265 derivatives have primarily been investigated in common cancers like melanoma and colorectal cancer, exploring their potential applications in rare diseases or non-traditional therapeutic areas represents an important avenue for future research researchgate.netrsc.org. Given the role of the RAF/MAPK pathway in various conditions beyond common cancers, Raf265 derivatives might hold therapeutic potential in less common malignancies or even non-oncological diseases where aberrant signaling through these pathways is implicated ebi.ac.ukresearchgate.net. Research could involve screening Raf265 derivatives in preclinical models of rare cancers or other diseases driven by dysregulated RAF or VEGFR signaling. Identifying such novel indications could broaden the therapeutic utility of these compounds. Research into rare diseases often requires leveraging existing infrastructure and fostering innovation ecosystems brains4brain.euerdera.org.

Q & A

Q. What are the primary biochemical targets of RAF265 derivatives, and how do researchers validate target selectivity in preclinical models?

RAF265 derivatives primarily inhibit BRAF (including V600E mutant), CRAF, and VEGFR2 kinases. Target selectivity is validated using:

  • Biochemical assays : Measure IC50 values against kinase panels (e.g., 0.5–70 nM for BRAF mutants vs. >1,000 nM for off-target kinases like LCK or FYN) .
  • Cellular phosphorylation assays : Assess inhibition of downstream ERK1/2 phosphorylation in BRAF-mutant vs. wild-type cell lines .
  • Xenograft models : Monitor tumor regression and FDG-PET imaging to confirm target engagement in vivo .

Q. What experimental models are most appropriate for assessing RAF265 derivative efficacy in solid tumors?

  • 2D vs. 3D cultures : 3D spheroids better replicate stromal interactions; e.g., MDA-MB-231 breast cancer cells show 60% viability reduction in 3D vs. 30% in 2D .
  • Orthotopic xenografts : BRAF-mutant melanoma (A375M) and colorectal (HT29) models demonstrate dose-dependent tumor suppression (71–72% at 12 mg/kg) .
  • Stromal co-cultures : Include mesenchymal stem cells (hMSCs) or carcinoma-associated fibroblasts (hCAFs) to study resistance mechanisms .

Q. How do pharmacokinetic properties of RAF265 derivatives influence dosing strategies in preclinical studies?

  • Low solubility and high protein binding : Use lipid-based formulations to enhance bioavailability (e.g., 1 μM solubility improved via micellar encapsulation) .
  • Intermittent dosing : Mitigate hematologic toxicity observed in phase I trials (48 mg daily vs. 67 mg intermittent) .
  • Species-specific PK : Rats and dogs show higher clearance rates than humans, requiring allometric scaling for dose extrapolation .

Advanced Research Questions

Q. How do stromal cells modulate this compound efficacy in 3D tumor microenvironments?

  • Mechanism : hMSCs and hCAFs downregulate ERK1/2 phosphorylation and PKCα expression, enhancing RAF265-induced apoptosis in MDA-MB-231 cells .
  • Methodology : Co-culture heterotypic aggregates with stromal cells and quantify viability via MTT assays. Use MEK inhibitors (e.g., U0126) to mimic stromal effects .

Q. What methodologies address contradictory efficacy data in BRAF wild-type vs. mutant tumors?

  • Patient-derived xenografts (PDXs) : Implant both BRAF mutant (53% response) and wild-type (47% response) melanomas to assess differential sensitivity .
  • Transcriptomic profiling : DNA microarrays reveal glucose metabolism genes (e.g., HK2, LDHA) as biomarkers for RAF265 response in wild-type tumors .

Q. How can researchers optimize combination therapies with RAF265 derivatives to overcome resistance?

  • mTOR inhibitors : Co-treatment with RAD001 reduces AKT/S6 phosphorylation and enhances tumor growth delay in HCT116 xenografts .
  • PKCα modulation : Combine RAF265 with Gö6976 (PKCα inhibitor) to synergistically reduce MDA-MB-231 cell viability in 3D cultures .

Q. What mechanisms explain this compound resistance in MAPK pathway-addicted cancers?

  • Feedback reactivation : Protein kinase D3 (PKD3) knockout prevents MAPK re-activation and restores RAF265 sensitivity in A2058 melanoma cells .
  • Autophagy inhibition : Stromal cells block LC3B conversion, reducing autophagic survival pathways in MCF-7 cells .

Q. Can RAF265 derivatives be repurposed for non-oncologic applications?

  • Antiviral activity : RAF265 inhibits coronavirus replication by targeting host translational machinery (e.g., 50% reduction in PEDV proliferation at 5 μM) .
  • Validation : Use plaque reduction assays and cytoskeletal staining to confirm dual antiviral mechanisms .

Q. How do imaging biomarkers improve preclinical evaluation of RAF265 derivatives?

  • FDG-PET : Quantify glucose metabolism suppression in A375M xenografts (30% reduction at 24 hours post-treatment) .
  • Annexin V-PET : Monitor apoptosis induction via caspase-3 activation in RAF265-sensitive tumors .

Q. What statistical approaches resolve conflicting survival data in RAF265-treated glioma models?

  • Multilevel modeling : Account for nested data structures (e.g., patients within institutions) to isolate GMF-β’s prognostic impact on PFS/OS .
  • Cox regression : Adjust for vascular endothelia-specific GMF-β expression as a covariate in multivariate analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.